molecular formula C8H11Cl2N3 B3381744 {1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride CAS No. 267875-32-1

{1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride

Cat. No.: B3381744
CAS No.: 267875-32-1
M. Wt: 220.1 g/mol
InChI Key: XGXKLRPILXDGGJ-UHFFFAOYSA-N
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Description

{1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyrrole and pyridine ring system, which contributes to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction.

    Pyridine Ring Construction: The pyridine ring is then constructed via a series of condensation reactions.

    Introduction of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction.

    Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve optimization of the synthetic route to improve yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

{1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

{1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    {1H-pyrrolo[2,3-b]pyridin-5-yl}methanol: Similar in structure but with a hydroxyl group instead of a methanamine group.

    {1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine: Another related compound with slight variations in the ring structure.

Uniqueness

The uniqueness of {1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride lies in its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-5-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c9-4-7-3-6-1-2-10-8(6)5-11-7;;/h1-3,5,10H,4,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXKLRPILXDGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=C(C=C21)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267875-32-1
Record name {1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 2-cyano-4-(2-dimethylaminoethenyl)-5-nitropyridine (3.8 g) and 10% palladium on carbon (3 g) in 6 M HCl (10 mL) and methanol (50 mL) was shaken on a Parr apparatus under hydrogen (55 psi). After 16 h the mixture was filtered through celite, washing with methanol, and was basified with ammonium hydroxide and evaporated in vacuo. The crude product was purified by flash column chromatography (80:19:1 chloroform/methanol/ammonium hydroxide) to give the title compound as the free base. The free base was dissolved in a minimum volume of methanol and 1 M HCl in ether (2 equivalents) was added and after dilution with ether the solids were collected by filtration to give the title compound as a tan solid:
Name
2-cyano-4-(2-dimethylaminoethenyl)-5-nitropyridine
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
{1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
{1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride
Reactant of Route 4
{1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride
Reactant of Route 5
{1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride
Reactant of Route 6
{1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride

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